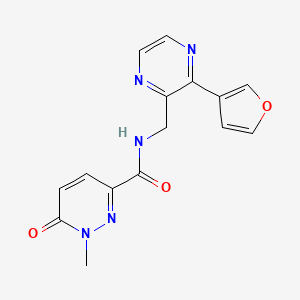

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine core substituted with a methyl group, an oxo group, and a carboxamide moiety. The pyridazine ring is further linked via a methylene bridge to a pyrazine ring bearing a furan-3-yl substituent.

Crystallographic tools like SHELX and ORTEP-3 (referenced in Evidences 1–3) are critical for resolving such complex structures, enabling precise determination of bond lengths, angles, and conformational preferences . These insights are foundational for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-20-13(21)3-2-11(19-20)15(22)18-8-12-14(17-6-5-16-12)10-4-7-23-9-10/h2-7,9H,8H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYOHZUKMJZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃N₅O₃

- Molecular Weight : 311.30 g/mol

- CAS Number : 2034500-27-9

The compound features a unique combination of heterocyclic rings, including furan and pyrazine, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Formation Inhibition :

Comparative Analysis

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N-(...)-carboxamide | 0.22 - 0.25 | S. aureus, S. epidermidis |

| Compound 7b | 0.22 - 0.25 | Various pathogens |

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and pathways:

- Enzyme Inhibition :

-

Signal Transduction Modulation :

- It has been suggested that the compound could modulate signal transduction pathways related to stress responses in bacteria, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A comprehensive study conducted on a series of pyrazole derivatives, including N-(...)-carboxamide, revealed that these compounds exhibited potent antibacterial activities comparable to standard antibiotics . The study highlighted the importance of structural modifications in enhancing biological activity.

Chemopreventive Potential

Another area of interest is the potential chemopreventive effects of the compound. Research indicates that similar furan-containing compounds can modulate phase I and II detoxifying enzymes, suggesting that N-(...)-carboxamide may also possess protective effects against genotoxic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from , which lists heterocyclic carboxamides with varied cores and substituents. Below is a comparative analysis based on molecular features and hypothetical bioactivity:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The target compound employs pyridazine and pyrazine rings, which are electron-deficient and may enhance hydrogen-bonding interactions with biological targets. In contrast, the piperazine-benzoxazin analog () incorporates a saturated piperazine ring, likely improving solubility but reducing rigidity .

Substituent Effects :

- The carboxamide group is a common feature, suggesting shared mechanisms of action, such as protease or kinase inhibition.

- Chloro and trifluoromethyl groups in the piperazine analog may confer distinct electronic effects, influencing binding affinity and selectivity .

Molecular Weight and Drug-Likeness :

- The target compound (MW 362.33) falls within the typical range for orally bioavailable drugs, whereas higher-MW analogs (e.g., 455.8 g/mol) may face challenges in permeability .

Research Implications and Limitations

For example:

- Pyridazine derivatives are documented as kinase inhibitors (e.g., p38 MAPK), suggesting the target could modulate similar pathways .

- Furan-containing compounds often exhibit antimicrobial activity due to interactions with bacterial DNA gyrase .

Crystallographic software like SHELXL and WinGX (Evidences 1–3) would be essential for validating these hypotheses by elucidating 3D conformations and intermolecular interactions .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The compound can be synthesized via multi-component reactions (MCRs) or step-wise coupling of heterocyclic precursors. For example, similar pyridazine-furan hybrids are synthesized by reacting furan derivatives with pyrazine or pyridazine intermediates under controlled conditions (e.g., solvent polarity, temperature, and catalyst selection). Reaction optimization often involves adjusting stoichiometry and using protecting groups to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation are critical. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation. For crystalline samples, X-ray diffraction with software like SHELXL can resolve atomic-level structures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) targeting kinases or inflammatory mediators (e.g., COX-2) are common. Cellular viability assays (MTT or resazurin) in cancer cell lines can assess antiproliferative effects. Dose-response curves (IC₅₀ determination) and controls for false positives (e.g., detergent interference) are essential .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity or target interactions?

Molecular docking (AutoDock, Schrödinger Suite) evaluates binding affinity to targets like kinases or GPCRs. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time. These methods guide rational design of derivatives with improved selectivity .

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability . Solutions include:

- PK/PD modeling to correlate dose-exposure relationships.

- Liver microsome assays to identify metabolic hotspots.

- Formulation optimization (e.g., liposomal encapsulation) to enhance bioavailability. Orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) provides definitive stereochemical assignments. For poorly diffracting crystals, synchrotron radiation improves resolution. Twinned data require specialized refinement protocols in SHELXL. Crystallization conditions (e.g., solvent evaporation, temperature gradients) must be optimized to obtain high-quality crystals .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Systematic substitution : Modify furan/pyridazine substituents (e.g., halogens, methyl groups) to probe steric/electronic effects.

- Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea to assess tolerance.

- Fragment-based screening : Identify key pharmacophores using SPR or thermal shift assays. Comparative data from analogs (e.g., anti-inflammatory or antitumor activities) inform SAR trends .

Data Analysis and Optimization

Q. How to troubleshoot low yields in synthetic routes?

- Reaction monitoring : Use TLC or LC-MS to identify incomplete reactions or intermediates.

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps.

- Purification : Employ flash chromatography or preparative HPLC to isolate pure product from byproducts .

Q. What strategies mitigate off-target effects in biological assays?

- Counter-screening : Test against related enzymes (e.g., kinase panels) to assess selectivity.

- CRISPR/Cas9 knockout models : Validate target specificity in genetically modified cell lines.

- Proteome profiling (e.g., affinity pulldown with SILAC labeling) identifies unintended interactors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.